molecular formula C14H16O3 B2707244 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol CAS No. 139293-28-0

2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol

Cat. No.: B2707244
CAS No.: 139293-28-0
M. Wt: 232.279
InChI Key: NFIRKFSLLJQYOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol involves several steps, starting with the preparation of the naphthalene derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols or naphthalenes .

Scientific Research Applications

2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The methoxy group and naphthalene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a methoxy-naphthalene core with a propane-1,3-diol moiety makes it a valuable compound for various applications .

Properties

IUPAC Name

2-(6-methoxynaphthalen-1-yl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-17-12-5-6-14-10(7-12)3-2-4-13(14)11(8-15)9-16/h2-7,11,15-16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIRKFSLLJQYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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